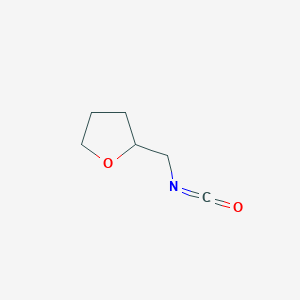

2-(Isocyanatomethyl)tetrahydrofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(isocyanatomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-7-4-6-2-1-3-9-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPJIDFJVZWDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594131 | |

| Record name | 2-(Isocyanatomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51998-05-1 | |

| Record name | 2-(Isocyanatomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(isocyanatomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(Isocyanatomethyl)tetrahydrofuran" synthesis from tetrahydrofurfuryl amine

An In-depth Technical Guide to the Synthesis of 2-(Isocyanatomethyl)tetrahydrofuran from Tetrahydrofurfuryl Amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from its primary amine precursor, tetrahydrofurfuryl amine. The document is structured to provide not only a step-by-step experimental protocol but also the underlying chemical principles, safety imperatives, and alternative synthetic strategies. The primary focus is on the laboratory-scale synthesis utilizing triphosgene, a safer and more manageable phosgene equivalent. Additionally, this guide explores phosgene-free methodologies as a nod towards greener and intrinsically safer chemical practices. Characterization techniques, critical safety protocols, and visual workflows are detailed to equip researchers with the necessary knowledge for a successful and safe synthesis.

Introduction: The Significance of this compound

This compound (CAS 51998-05-1) is a heterocyclic aliphatic isocyanate.[1] Its structure, combining a reactive isocyanate group with a stable tetrahydrofuran (THF) moiety, makes it a valuable intermediate in organic synthesis. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water, forming carbamates, ureas, and other derivatives. This reactivity is the cornerstone of polyurethane chemistry, suggesting its utility in the development of specialty polymers, coatings, adhesives, and elastomers. The THF ring, derived from renewable resources like furfural, imparts unique solubility characteristics and can influence the physical properties of resulting polymers.

The synthesis of this compound from tetrahydrofurfuryl amine is a direct and logical route, converting the primary amine functionality into the desired isocyanate group. This guide will focus on the practical execution of this transformation.

Synthesis Methodologies: From Amine to Isocyanate

The conversion of a primary amine to an isocyanate is a fundamental transformation in organic chemistry. The most established industrial method involves the use of phosgene (COCl₂).[2][3] However, due to the extreme toxicity of gaseous phosgene, solid and liquid phosgene equivalents are preferred for laboratory-scale synthesis.

The Phosgenation Route: A Practical Laboratory Approach

For laboratory applications, triphosgene (bis(trichloromethyl) carbonate) serves as a safer, solid alternative to phosgene gas.[3][4] It is easier to handle and store, and under reaction conditions, it decomposes to generate three equivalents of phosgene in situ.

2.1.1 Underlying Principles and Mechanism

The reaction proceeds in two main stages. First, the primary amine attacks a carbonyl carbon of the in situ generated phosgene, displacing a chloride ion to form an N-carbamoyl chloride intermediate. This step generates one equivalent of hydrogen chloride (HCl). In the second stage, this intermediate is deprotonated and subsequently eliminates another molecule of HCl upon heating or further reaction to yield the final isocyanate product.

The overall stoichiometry requires two equivalents of base: one to neutralize the HCl generated and one to deprotonate the amine salt if it is used as a starting material (e.g., tetrahydrofurfuryl amine hydrochloride).

2.1.2 Reagent Selection and Rationale

-

Starting Material: Tetrahydrofurfuryl amine. It can be used as the free base or as its hydrochloride salt. If the salt is used, an additional equivalent of base is required.

-

Phosgene Equivalent: Triphosgene is selected for its ease of handling compared to gaseous phosgene.[4] It is a stable crystalline solid that can be accurately weighed and added to the reaction.

-

Solvent: A biphasic system is often employed. An inert organic solvent like methylene chloride or toluene dissolves the amine and triphosgene, while an aqueous solution of a base serves to neutralize the HCl byproduct.[4] Methylene chloride is advantageous due to its low boiling point, facilitating easier product isolation.

-

Base: An inorganic base such as sodium bicarbonate or sodium carbonate is used in the aqueous phase. Its role is critical to scavenge the HCl produced, driving the reaction to completion and preventing the formation of undesired urea byproducts which can occur if the amine reacts with the newly formed isocyanate.[3]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for isocyanate synthesis using triphosgene.[4]

Materials and Equipment:

-

Three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Tetrahydrofurfuryl amine

-

Triphosgene

-

Methylene chloride (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Kugelrohr distillation apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, add 200 mL of methylene chloride and 200 mL of saturated aqueous sodium bicarbonate.

-

Addition of Amine: Add 10.12 g (0.1 mol) of tetrahydrofurfuryl amine to the biphasic mixture. Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

-

Addition of Triphosgene: Cautiously add 9.89 g (0.033 mol, 0.33 equivalents) of triphosgene in a single portion. Caution: Triphosgene is highly toxic and moisture-sensitive. This step must be performed in a well-ventilated fume hood.

-

Reaction: Stir the mixture vigorously in the ice bath for 20 minutes. The reaction is typically rapid.

-

Workup - Phase Separation: Pour the reaction mixture into a separatory funnel. Collect the organic (bottom) layer.

-

Extraction: Extract the aqueous layer with three 30 mL portions of methylene chloride to recover any remaining product.

-

Drying and Concentration: Combine all organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate at reduced pressure using a rotary evaporator. The bath temperature should be kept low to avoid polymerization of the isocyanate.

-

Purification: Purify the resulting crude oil by Kugelrohr distillation under high vacuum to afford this compound as a colorless oil.[4]

Phosgene-Free Alternatives: A Green Chemistry Perspective

Growing environmental and safety concerns have driven research into phosgene-free routes for isocyanate synthesis.[5][6] These methods typically involve the formation of a carbamate intermediate, which is then thermally decomposed to yield the isocyanate.[2][7]

2.2.1 Synthesis via Carbamate Intermediates

-

Dimethyl Carbonate (DMC) Method: Tetrahydrofurfuryl amine can be reacted with dimethyl carbonate, a low-toxicity reagent, often under catalytic conditions, to form the corresponding methyl carbamate.[8] This carbamate is then subjected to high-temperature gas-phase decomposition to yield this compound and methanol. The methanol can be recycled, making this an atom-economical process.[7]

-

Urea Method: The reaction of the amine with urea and an alcohol produces a carbamate intermediate. Subsequent thermal decomposition yields the isocyanate. This method is attractive as urea is inexpensive and the byproducts (ammonia and alcohol) can potentially be recycled.[2][7]

2.2.2 Comparative Analysis of Synthesis Routes

| Feature | Phosgenation (Triphosgene) | Phosgene-Free (e.g., DMC) |

| Reagent Hazard | High (Triphosgene is toxic) | Low to Moderate (DMC is less hazardous) |

| Reaction Conditions | Mild (0 °C to room temperature) | Often requires high temperatures/catalysts |

| Byproducts | HCl (neutralized), CO₂ | Methanol, Ammonia (recyclable) |

| Yield | Generally high | Variable, can be high |

| Scalability | Well-established for lab scale | More suited for industrial scale |

| "Green" Aspect | Poor | Good to Excellent |

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the most direct method for confirming the presence of the isocyanate group. A very strong and sharp absorption band is expected in the region of 2250-2275 cm⁻¹ , corresponding to the asymmetric stretching vibration of the -N=C=O group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the protons on the tetrahydrofuran ring and the methylene bridge. The protons on the carbon adjacent to the nitrogen will be shifted downfield.

-

¹³C NMR: The carbon of the isocyanate group will appear as a characteristic signal in the range of 120-130 ppm . The carbons of the THF ring will also be identifiable.[9]

-

Purity Assessment

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the distilled product and identify any potential byproducts.

-

Titration: The isocyanate content can be quantified by reacting a known amount of the product with an excess of a standard solution of an amine (e.g., dibutylamine) and then back-titrating the unreacted amine with a standard acid.

Critical Safety Considerations

The synthesis and handling of isocyanates and their precursors require strict adherence to safety protocols.

-

Hazard Analysis:

-

Triphosgene: Highly toxic and corrosive. It reacts with moisture to release phosgene and HCl. Handle only in a chemical fume hood with appropriate PPE.

-

Isocyanates: Potent respiratory and skin sensitizers.[10][11] Repeated exposure can lead to asthma and other respiratory issues. They are also eye and skin irritants.[12] All handling should be done in a well-ventilated area, preferably a fume hood.[13]

-

Solvents: Methylene chloride is a suspected carcinogen. Handle with appropriate care.

-

-

Engineering and Administrative Controls:

-

All operations involving triphosgene and the isocyanate product must be conducted in a certified chemical fume hood.

-

The work area should be clearly marked and access restricted.

-

An eyewash station and safety shower must be readily accessible.[12]

-

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: An air-purifying respirator with organic vapor cartridges may be suitable for certain low-concentration tasks, but a supplied-air respirator is recommended for any situation with potential for significant exposure.[10]

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[10]

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or laminate films). Double-gloving is recommended.

-

Body Protection: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[11]

-

-

Waste Disposal:

-

Quench residual triphosgene carefully with a basic solution (e.g., sodium hydroxide) in the fume hood.

-

Isocyanate-containing waste should be deactivated by reacting with a decontamination solution (e.g., a mixture of water, ammonia, and detergent) before disposal.

-

Visualization of Synthesis and Workflow

Diagram 1: Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for synthesis, purification, and analysis.

Conclusion

The synthesis of this compound from tetrahydrofurfuryl amine is most practically achieved on a laboratory scale using triphosgene as a phosgene surrogate in a biphasic system. This method, while requiring stringent safety precautions, is high-yielding and proceeds under mild conditions. The detailed protocol and safety guidelines presented herein provide a robust framework for researchers. Furthermore, the exploration of phosgene-free alternatives highlights the ongoing evolution towards safer and more sustainable chemical manufacturing, offering promising avenues for future industrial-scale production. Successful synthesis relies on careful execution, rigorous purification, and thorough characterization, all underpinned by an unwavering commitment to safety.

References

-

BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from [Link]

-

Zhang, Y., et al. (2024). How To Get Isocyanate?. ACS Omega. Retrieved from [Link]

-

Rousseaux, S. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Retrieved from [Link]

-

Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220. Retrieved from [Link]

-

Zhang, Y., et al. (2024). How To Get Isocyanate?. ACS Omega. Retrieved from [Link]

-

Rattka, M., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymer Chemistry. Retrieved from [Link]

-

DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe. Retrieved from [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]

-

California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Xu, J., et al. (2021). Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Green non-phosgene process for manufacturing isocyanates. Retrieved from [Link]

-

Kapps, M., et al. (2014). Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide. PubMed. Retrieved from [Link]

-

Mondal, S., et al. (2019). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Green Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Retrieved from [Link]

- Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

- Google Patents. (n.d.). US11396498B2 - Method for producing 2,5-bis(aminomethyl)tetrahydrofuran.

- Google Patents. (n.d.). US4233228A - Purification of tetrahydrofuran.

-

Mondal, S., et al. (2019). Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Green Chemistry. Retrieved from [Link]

-

Chertkov, A. V., et al. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

-

Bohrium. (2024). selective-oxidation-of-tetrahydrofurfuryl-alcohol-to-2-methyl-tetrahydrofuran-catalysed-by-ag-ceox-mcm-41. Retrieved from [Link]

-

LookChem. (n.d.). Purification of 2-Methyltetrahydrofuran. Retrieved from [Link]

-

Kumar, A., et al. (2021). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. Retrieved from [Link]

- Google Groups. (1995). Purification of THF.

-

ResearchGate. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]

-

ResearchGate. (n.d.). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 10. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 11. dodtec.com [dodtec.com]

- 12. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 13. lakeland.com [lakeland.com]

An In-depth Technical Guide to 2-(Isocyanatomethyl)tetrahydrofuran (CAS 51998-05-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isocyanatomethyl)tetrahydrofuran, identified by the CAS number 51998-05-1, is a bifunctional organic compound featuring a reactive isocyanate group appended to a stable tetrahydrofuran (THF) ring.[1] This unique combination of a highly electrophilic functional group with a versatile heterocyclic solvent-like moiety makes it a valuable building block in synthetic chemistry. Its primary utility lies in its capacity to introduce the tetrahydrofurfuryl group into various molecular scaffolds through the formation of stable carbamate (urethane), urea, or thiocarbamate linkages. This guide provides a comprehensive overview of its chemical properties, reactivity, safety protocols, and potential applications, offering a technical resource for professionals in research and development.

Physicochemical and Molecular Properties

While extensive experimental data on the physical properties of this compound is not widely published, its fundamental molecular characteristics can be precisely defined.[2][3]

| Property | Value | Source(s) |

| CAS Number | 51998-05-1 | [2][4][5] |

| Molecular Formula | C₆H₉NO₂ | [1][2][3] |

| Molecular Weight | 127.14 g/mol | [2][3][5] |

| Common Synonyms | 2-(isocyanatomethyl)oxolane, (2RS)-2-(isocyanatomethyl)tetrahydrofuran | [1] |

The structure consists of a chiral center at the C2 position of the tetrahydrofuran ring, meaning the compound is typically supplied as a racemic mixture.[1][6]

Caption: Molecular structure of this compound.

Spectral Analysis Insights

While specific spectral data must be confirmed on a lot-specific basis, the molecular structure allows for the prediction of key spectroscopic features.[2][7]

-

Infrared (IR) Spectroscopy : The most prominent feature would be a very strong, sharp absorption band around 2250-2275 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the isocyanate (–N=C=O) group. Additionally, a strong C-O-C stretching band for the ether linkage in the THF ring is expected around 1050-1150 cm⁻¹ .

-

¹H NMR Spectroscopy : The proton NMR spectrum would be complex due to the chirality and overlapping signals from the THF ring protons. Key expected signals include a multiplet for the proton at the C2 position (adjacent to the CH₂NCO group), and a distinct signal for the methylene protons (–CH₂–) adjacent to the isocyanate group. The remaining THF protons would appear as multiplets in the upfield region.[8][9]

-

¹³C NMR Spectroscopy : The carbon spectrum would show a characteristic signal for the isocyanate carbon (–N=C=O) in the range of 120-130 ppm . Six distinct signals for the C₆ skeleton are expected.[8][9]

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) would be observed at m/z = 127.14. Common fragmentation patterns would likely involve the loss of the isocyanate group (NCO) or cleavage of the tetrahydrofuran ring.[10]

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the high electrophilicity of the isocyanate carbon atom. This group readily reacts with a wide range of nucleophiles without the need for a catalyst, typically forming stable covalent bonds.

Core Reactivity Profile:

-

With Alcohols (R'-OH) : Forms N-substituted carbamates (urethanes). This is a cornerstone of polyurethane chemistry and a common strategy for linking molecules.

-

With Amines (R'-NH₂) : Forms N,N'-disubstituted ureas. This reaction is extremely rapid and is often used in bioconjugation and polymer synthesis.

-

With Water (H₂O) : Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield an amine (tetrahydrofurfurylamine in this case) and carbon dioxide. This highlights the need for anhydrous conditions during storage and use.[4][11]

-

With Thiols (R'-SH) : Forms thiocarbamates.

The tetrahydrofuran moiety is generally stable under neutral and basic conditions.[12] Its presence imparts increased solubility in a range of organic solvents compared to more rigid aromatic analogs and may influence the conformational properties of the final product.[13][14] This solubility is advantageous in both reaction setup and purification processes.[15]

Caption: General reaction pathways for this compound.

Safety, Handling, and Storage

This compound is classified as highly toxic and requires stringent safety measures during handling.[4]

GHS Hazard Classification: [4]

-

Acute Toxicity (Oral, Dermal, Inhalation) : Category 3 (H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled)

-

Skin Corrosion/Irritation : Category 2 (H315: Causes skin irritation)

-

Serious Eye Damage/Irritation : Category 2 (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure) : Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)

Recommended Handling Protocol:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. A respirator may be required for handling larger quantities or in case of insufficient ventilation.[4]

-

Precautions : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

-

First Aid :

-

If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin : Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.

-

If Inhaled : Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Storage Conditions:

-

Store refrigerated in a dry, well-ventilated place.[4]

-

Keep the container tightly closed to prevent moisture contamination, which can degrade the material.[4]

-

Opened containers must be carefully resealed and kept upright to prevent leakage.[4]

Potential in Drug Discovery and Materials Science

While primarily sold as a laboratory chemical for research, the structural motifs of this compound suggest its potential as a specialized building block in several advanced applications.

-

Drug Development : The tetrahydrofuran ring is a structural component in various FDA-approved drugs. Its inclusion can enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a stable scaffold. This reagent allows for the covalent attachment of the THF moiety to a drug candidate or a biological probe via a stable urethane or urea linker.

-

Polymer Chemistry : As a monofunctional isocyanate, it can be used as a chain-terminating agent or to graft THF side chains onto a polymer backbone. These side chains can modify the physical properties of the material, such as its solubility, polarity, and glass transition temperature.

-

Bioconjugation : The isocyanate group can react with primary amine groups on the surface of proteins (e.g., lysine residues) to form stable urea linkages, enabling the labeling or modification of biological macromolecules.

Example Experimental Protocol: Synthesis of a Urethane Derivative

This protocol describes a general procedure for the reaction of this compound with a primary alcohol.

Objective: To synthesize Benzyl (tetrahydrofuran-2-ylmethyl)carbamate.

Materials:

-

This compound (1.0 eq)

-

Benzyl alcohol (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add benzyl alcohol followed by anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.0 eq) to the stirred solution via syringe.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting isocyanate. A specific stain for isocyanates can be used, or disappearance can be monitored by IR spectroscopy (disappearance of the ~2270 cm⁻¹ peak).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure urethane product.

-

Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

References

[4] Combi-Blocks, Inc. (2023). MSDS - this compound. [5] Santa Cruz Biotechnology, Inc. (2016). SAFETY DATA SHEET - this compound. [2] Santa Cruz Biotechnology, Inc. This compound | CAS 51998-05-1. [3] BLD Pharm. 51998-05-1|this compound. [1] ChemicalBook. This compound | 51998-05-1. [16] Guidechem. 2-Tetrahydrofurfurylamine 4795-29-3 wiki. [13] Pace, V., Holzer, W., & Olofsson, B. (2014). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 145(1), 1-18. [15] Sharma, V. K., Kumar, S., & Singh, P. P. (2018). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods, 10(3), 253-258. [12] Yaxite Chemical. (2024). Properties and Stability of Tetrahydrofuran. [14] INOVYN. (2025). Tetrahydrofuran (THF): Applications, Properties and Market Outlook. [11] Sigma-Aldrich. Tetrahydrofuran. [7] Physics & Maths Tutor. 6.3.2 Spectroscopy MS. [17] Lab Pro Inc. Top 8 Industrial Uses of Tetrahydrofuran. [6] BenchChem. Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers. [8] ResearchGate. (2025). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [10] Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [9] Bodensteiner, J., Baumeister, P., Geyer, R., Buschauer, A., & Reiser, O. (2013). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Organic & Biomolecular Chemistry, 11(48), 8486-8495.

Sources

- 1. This compound | 51998-05-1 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 51998-05-1|this compound|BLD Pharm [bldpharm.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Tetrahydrofuran [sigmaaldrich.com]

- 12. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 13. d-nb.info [d-nb.info]

- 14. Tetrahydrofuran (THF): Applications, Properties and Market Outlook - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 15. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. guidechem.com [guidechem.com]

- 17. labproinc.com [labproinc.com]

An In-Depth Technical Guide to 2-(Isocyanatomethyl)tetrahydrofuran: Structure, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2-(isocyanatomethyl)tetrahydrofuran, a versatile heterocyclic building block with significant potential in polymer chemistry and drug discovery. We will delve into its chemical structure, explore its reactivity with key functional groups, and detail its applications, supported by established scientific principles and experimental insights.

Introduction: The Strategic Value of a Functionalized Tetrahydrofuran Scaffold

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry and materials science. Its presence in numerous natural products and FDA-approved drugs underscores its favorable pharmacokinetic and physicochemical properties.[1][2][3] By functionalizing the THF moiety with a highly reactive isocyanate group, this compound emerges as a potent intermediate for the synthesis of novel polymers and biologically active molecules. The combination of the flexible, polar THF ring and the electrophilic isocyanate group offers a unique molecular architecture for creating diverse and complex structures.

Chemical Structure and Physicochemical Properties

This compound possesses a distinct structure featuring a saturated five-membered ether ring (tetrahydrofuran) with an isocyanatomethyl group at the 2-position.

Molecular Formula: C₆H₉NO₂[4] Molecular Weight: 127.14 g/mol [4] CAS Number: 51998-05-1[4]

The key structural features that dictate its reactivity are:

-

The Isocyanate Group (-N=C=O): This functional group is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack. The reactivity of the isocyanate is influenced by the electron-donating or withdrawing nature of its substituent.[5]

-

The Tetrahydrofuran Ring: The ether oxygen in the THF ring can act as a hydrogen bond acceptor, influencing solubility and intermolecular interactions. The ring's conformation can also play a role in the steric accessibility of the isocyanate group.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₂ | [4] |

| Molecular Weight | 127.14 g/mol | [4] |

| CAS Number | 51998-05-1 | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from biomass-derived precursors. A plausible and efficient route involves the selective functionalization of a diamine precursor.

Proposed Synthetic Pathway

A logical synthetic route commences with the hydrogenation of 2,5-bis(aminomethyl)furan, a bio-based platform chemical, to yield 2,5-bis(aminomethyl)tetrahydrofuran.[6][7] The subsequent challenge lies in the selective conversion of one of the primary amine groups to an isocyanate. This can be achieved through a controlled protection-activation-deprotection sequence.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 2,5-bis(aminomethyl)tetrahydrofuran

This step involves the catalytic hydrogenation of commercially available 2,5-bis(aminomethyl)furan.

-

Reaction Setup: In a high-pressure autoclave, charge 2,5-bis(aminomethyl)furan and a suitable solvent such as methanol or tetrahydrofuran (THF).[8]

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Ruthenium on alumina (Ru/Al₂O₃).[6]

-

Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the reaction mixture. Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reactor, filter the catalyst, and remove the solvent under reduced pressure to obtain 2,5-bis(aminomethyl)tetrahydrofuran.

Step 2: Selective Mono-Boc Protection

To achieve selective isocyanation, one of the amine groups is temporarily protected, for instance, as a tert-butyloxycarbonyl (Boc) carbamate.

-

Monoprotonation: Dissolve 2,5-bis(aminomethyl)tetrahydrofuran in a suitable solvent like methanol. Add one equivalent of a proton source, such as HCl generated in situ from trimethylsilyl chloride (Me₃SiCl), to form the mono-hydrochloride salt.[9] This selectively deactivates one amine group.

-

Boc Protection: To the solution, add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O). The free amine will react to form the mono-Boc-protected diamine.[10]

-

Isolation: After the reaction is complete, the product can be isolated and purified using standard techniques like extraction and chromatography.

Step 3: Phosgene-Free Isocyanate Formation

The use of phosgene is highly hazardous. Safer, phosgene-free methods are preferred for the conversion of the remaining free amine to an isocyanate.[11][12] One such method involves the dehydration of a carbamic acid intermediate.

-

Carbamic Acid Formation: React the mono-Boc-protected diamine with carbon dioxide (CO₂) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamic acid intermediate.[13]

-

Dehydration: Treat the carbamic acid with a dehydrating agent, such as a sulfonium reagent used in Swern oxidations, to yield the corresponding isocyanate.[13]

-

Isolation: The resulting mono-isocyanate mono-Boc-amine can be purified by chromatography.

Step 4: Deprotection

The final step involves the removal of the Boc protecting group to yield the target molecule.

-

Acidolysis: Treat the mono-isocyanate mono-Boc-amine with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

-

Work-up: Neutralize the reaction mixture and isolate this compound through extraction and distillation.

Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group, which readily reacts with a variety of nucleophiles.[5]

Reaction with Alcohols: Urethane Formation

The reaction with alcohols is a cornerstone of polyurethane chemistry, leading to the formation of a stable urethane linkage. This reaction is often catalyzed by tertiary amines or organometallic compounds.[4]

Caption: General reaction of an isocyanate with an alcohol.

The tetrahydrofuran moiety is expected to have a modest electronic influence on the isocyanate's reactivity. The ether oxygen might participate in hydrogen bonding with the alcohol, potentially influencing the reaction kinetics.

Reaction with Amines: Urea Formation

Primary and secondary amines react rapidly with isocyanates to form substituted ureas. This reaction is generally faster than the reaction with alcohols and typically does not require a catalyst.

Caption: General reaction of an isocyanate with a primary amine.

Reaction with Water: Amine Formation and Decarboxylation

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide. This reaction is important to consider, as moisture can consume the isocyanate reactant.[1]

Applications in Polymer Chemistry

The primary application of this compound in polymer chemistry is as a monomer for the synthesis of polyurethanes. The incorporation of the THF moiety into the polymer backbone can impart unique properties.

Synthesis of Novel Polyurethanes

By reacting this compound with various polyols (diols, triols, etc.), a wide range of polyurethanes can be synthesized.[14] The properties of the resulting polymer, such as flexibility, thermal stability, and solvent resistance, can be tailored by the choice of the polyol.

General Protocol for Polyurethane Synthesis:

-

Reactant Preparation: In a moisture-free environment, dissolve the chosen polyol and a catalytic amount of a suitable catalyst (e.g., dibutyltin dilaurate) in a dry solvent like THF or toluene.[9]

-

Isocyanate Addition: Slowly add a stoichiometric amount of this compound to the polyol solution while stirring.

-

Polymerization: Heat the reaction mixture to the desired temperature and monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) using FT-IR spectroscopy.[9]

-

Isolation: Once the reaction is complete, the polymer can be precipitated by pouring the solution into a non-solvent like methanol or hexane. The solid polymer is then collected and dried.

The flexible nature of the tetrahydrofuran ring can contribute to the elasticity of the resulting polyurethane, making it a candidate for applications in elastomers, coatings, and adhesives.[15]

Caption: Experimental workflow for polyurethane synthesis.

Potential in Drug Development

The tetrahydrofuran scaffold is a common feature in a number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[1][2] Molecules containing the THF ring often exhibit favorable properties such as improved solubility and metabolic stability.

The isocyanate group of this compound serves as a reactive handle to covalently link the THF moiety to biological macromolecules or to build more complex small molecules. For instance, it can be used to synthesize urea or carbamate derivatives that may act as enzyme inhibitors or receptor ligands. The ability of the THF oxygen to act as a hydrogen bond acceptor can also contribute to binding affinity.[16]

Safety and Handling

Isocyanates are reactive compounds and should be handled with care in a well-ventilated fume hood. They are known respiratory and skin sensitizers.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both polymer science and medicinal chemistry. Its unique combination of a flexible, polar tetrahydrofuran ring and a highly reactive isocyanate group allows for the synthesis of a wide array of novel materials and potential therapeutic agents. The development of efficient and safe synthetic routes, particularly phosgene-free methods, will be crucial for unlocking the full potential of this promising building block. Further research into the specific properties of polymers and bioactive molecules derived from this compound is warranted to fully explore its application landscape.

References

-

Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). TSpace. Retrieved January 14, 2026, from [Link]

-

Green non-phosgene process for manufacturing isocyanates. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

- US Patent for Non-phosgene route to the manufacture of organic isocyanates. (1998). Google Patents.

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). R Discovery. Retrieved January 14, 2026, from [Link]

-

Hoong, S. S., Yeong, S. K., Hassan, H. A., Din, A. K., & Choo, Y. M. (2015). Synthesis and characterization of polyurethanes made from copolymers of epoxidized natural oil and tetrahydrofuran. Journal of oleo science, 64(1), 101–115. [Link]

-

Isocyanate-based multicomponent reactions. (2024). RSC Advances. Retrieved January 14, 2026, from [Link]

-

Tetrahydrofuran (THF)-containing natural products and biological activities. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2011). PMC. Retrieved January 14, 2026, from [Link]

-

Polyurethane synthesis and classification - A mini-review. (n.d.). University of Miskolc. Retrieved January 14, 2026, from [Link]

-

Introduction to the Phosgenation Process for Amine--Basic Principles. (2024). Sabtech Machine. Retrieved January 14, 2026, from [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). Redalyc. Retrieved January 14, 2026, from [Link]

-

Synthesis of Polyurethane from Apricot Kernel Oil and Characterization. (2023). DergiPark. Retrieved January 14, 2026, from [Link]

-

Selective Mono‐BOC Protection of Diamines. (2007). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. (n.d.). RWTH Publications. Retrieved January 14, 2026, from [Link]

-

Synthesis of Polyurethanes Using Organocatalysis: A Perspective. (2015). ACS Publications. Retrieved January 14, 2026, from [Link]

- US Patent for Method for producing 2,5-bis(aminomethyl)tetrahydrofuran. (2022). Google Patents.

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Selective Mono‐BOC Protection of Diamines. (2007). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. (2007). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN. (2018). European Patent Office. Retrieved January 14, 2026, from [Link]

-

Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. (2016). SpringerLink. Retrieved January 14, 2026, from [Link]

-

Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

- Method for producing 2,5-bis(aminomethyl) tetrahydrofuran. (2019). Google Patents.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Non-Isocyanate Synthesis of Aliphatic Polyurethane by BiCl3-Catalyzed Transurethanization Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 13. osti.gov [osti.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Spectroscopic Blueprint of 2-(Isocyanatomethyl)tetrahydrofuran: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-(isocyanatomethyl)tetrahydrofuran, a key intermediate in synthetic chemistry. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a robust predictive guide for researchers, scientists, and professionals in drug development. By leveraging established spectroscopic principles and empirical data from its constituent functional moieties—the tetrahydrofuran ring and the alkyl isocyanate group—we present a comprehensive characterization to aid in the synthesis, identification, and purification of this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₉NO₂) is comprised of a saturated five-membered ethereal ring, tetrahydrofuran (THF), substituted at the 2-position with an isocyanatomethyl group (-CH₂NCO). This unique combination of a cyclic ether and a reactive isocyanate functional group dictates its characteristic spectroscopic properties. The following sections will provide a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectral data of tetrahydrofuran and the influence of the isocyanatomethyl substituent.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the protons on the tetrahydrofuran ring and the methylene bridge. Due to the chiral center at the C2 position, the protons on the THF ring are diastereotopic and will likely show complex splitting patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H2 (THF ring) | ~ 4.0 - 4.2 | Multiplet | The proton on the carbon bearing the isocyanatomethyl group (C2) is expected to be the most downfield of the ring protons due to the deshielding effects of the adjacent oxygen and the substituent. |

| -CH₂-NCO | ~ 3.3 - 3.6 | Doublet | These methylene protons are adjacent to the chiral center and the isocyanate group. They are expected to be a doublet due to coupling with the H2 proton. |

| H5 (THF ring) | ~ 3.7 - 3.9 | Multiplet | Protons on the carbon adjacent to the ring oxygen (C5) will be deshielded. |

| H3, H4 (THF ring) | ~ 1.8 - 2.1 | Multiplets | These methylene protons are further from the electron-withdrawing groups and are expected to appear in a more upfield region, similar to unsubstituted THF.[1][2][3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The isocyanate carbon is a particularly notable feature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -N=C =O | ~ 121 - 123 | The isocyanate carbon is characteristically found in this downfield region.[1] |

| C2 (THF ring) | ~ 78 - 82 | The substituted carbon of the THF ring, shifted downfield due to the substituent. |

| -C H₂-NCO | ~ 45 - 50 | The methylene carbon attached to the isocyanate group. |

| C5 (THF ring) | ~ 68 - 70 | The carbon adjacent to the ring oxygen, similar to unsubstituted THF.[4][5][6] |

| C3, C4 (THF ring) | ~ 25 - 30 | The remaining two carbons of the THF ring, expected to be in a similar region as in unsubstituted THF.[4][5][6] |

Infrared (IR) Spectroscopy: Identifying the Key Functional Group

Infrared spectroscopy is instrumental in identifying the presence of the highly characteristic isocyanate functional group.

The IR spectrum of this compound is predicted to be dominated by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N=C=O Asymmetric Stretch | ~ 2250 - 2280 | Strong, Sharp | This is the most diagnostic peak for an isocyanate.[7] |

| C-H Stretch (Aliphatic) | ~ 2850 - 3000 | Medium to Strong | Arising from the C-H bonds of the tetrahydrofuran ring and the methylene bridge. |

| C-O-C Stretch (Ether) | ~ 1050 - 1150 | Strong | Characteristic of the cyclic ether moiety in the tetrahydrofuran ring.[8] |

Mass Spectrometry (MS): Elucidating Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (MW: 127.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Table of Predicted Fragments:

| m/z | Proposed Fragment | Notes |

| 127 | [C₆H₉NO₂]⁺˙ | Molecular ion (M⁺˙) |

| 85 | [C₅H₉O]⁺ | Loss of the isocyanate radical (·NCO) |

| 71 | [C₄H₇O]⁺ | Loss of the isocyanatomethyl radical (·CH₂NCO), a common fragmentation for 2-substituted tetrahydrofurans. |

| 56 | [CH₂NCO]⁺˙ | Resulting from α-cleavage at the C2-C(methylene) bond. |

| 43 | [C₃H₇]⁺ | Further fragmentation of the tetrahydrofuran ring. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for novel compounds such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.

-

Acquisition:

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.

-

The mass spectrometer will bombard the sample with electrons (typically at 70 eV for EI) to induce ionization and fragmentation.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify and characterize this valuable synthetic intermediate. The provided protocols offer a standardized approach to obtaining high-quality experimental data for comparison and verification. As with any predictive analysis, experimental verification is the ultimate confirmation of structure.

References

-

PubChem. Methyl Isocyanate. National Center for Biotechnology Information. [Link]

-

PubChem. Tetrahydrofuran. National Center for Biotechnology Information. [Link]

-

SpectraBase. Methyl isocyanate. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). 13C NMR SDBS-NMR-CDS-04-519. Spectral Database for Organic Compounds (SDBS). [Link]

-

Optica Publishing Group. IR and NMR Correlations for Alkyl Isocyanates. [Link]

-

Homework.Study.com. How many proton signals will appear on the 1H NMR spectrum of Tetrahydrofuran(THF)? [Link]

-

ResearchGate. The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). [Link]

-

Homework.Study.com. The structure of THF(tetrahydrofuran) is given below. How many C-13 signals will appear on the 13C NMR spectrum? [Link]

-

SpectraBase. Tetrahydrofuran - Optional[FTIR] - Spectrum. [Link]

-

NIST WebBook. Methyl isocyanide. [Link]

-

ResearchGate. Infrared spectra of methyl isocyanate isolated in Ar, Xe and N2 matrices. [Link]

-

NIST WebBook. Methane, isocyanato-. [Link]

-

SpectraBase. Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. Tetrahydrofuran. [Link]

-

NIST WebBook. Mass spectrum (electron ionization). [Link]

-

NIST WebBook. Gas Phase Spectrum. [Link]

-

SpectraBase. Tetrahydrofuran - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

Sources

- 1. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IR and NMR Correlations for Alkyl Isocyanates [opg.optica.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 624-83-9 | CAS DataBase [m.chemicalbook.com]

- 7. 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-(Isocyanatomethyl)tetrahydrofuran: A Material Safety Data Sheet (MSDS) Analysis for the Professional Scientist

This technical guide is designed for researchers, scientists, and drug development professionals who handle 2-(Isocyanatomethyl)tetrahydrofuran. It moves beyond a cursory review of a Material Safety Data Sheet (MSDS) to provide a deep, actionable understanding of the compound's hazards, grounded in the principles of chemical reactivity and toxicology. The focus is on establishing robust, self-validating safety protocols that protect laboratory personnel and ensure the integrity of research.

The Chemistry of Hazard: Understanding the Isocyanate Functional Group

The hazard profile of this compound is fundamentally dictated by its isocyanate functional group (-N=C=O). This group is highly electrophilic and readily reacts with nucleophiles, a property that is both useful in chemical synthesis and the primary source of its health risks.[1] Key reactions to consider in a laboratory setting include those with water, alcohols, and amines. The reaction with water is particularly noteworthy as it produces an unstable carbamic acid which decomposes to an amine and carbon dioxide, potentially leading to pressure buildup in sealed containers.[2]

Principal Hazards:

-

Respiratory Sensitization: Inhalation of isocyanate vapors can lead to sensitization, causing asthma-like symptoms and severe breathing difficulties upon subsequent exposure, even at very low concentrations.[3]

-

Skin and Eye Irritation: Direct contact can cause significant skin irritation, allergic reactions, and serious eye damage.[3]

-

Acute Toxicity: The compound is harmful if swallowed.

-

Flammability: As a flammable liquid and vapor, it requires careful storage and handling away from ignition sources.

Quantitative Data for Risk Assessment: Physicochemical Properties and Exposure Limits

A thorough understanding of the compound's physical and chemical properties is essential for designing safe experiments and appropriate emergency responses.

| Property | Value | Significance in the Laboratory |

| Molecular Formula | C6H9NO2[4] | Essential for all stoichiometric calculations. |

| Molecular Weight | 127.14 g/mol [4] | Critical for accurate preparation of solutions. |

| Boiling Point | 139 °C (282 °F) | Indicates the temperature at which vapor pressure equals atmospheric pressure, posing a significant inhalation risk. |

| Flash Point | Data not available | The absence of this data necessitates treating the compound as flammable and keeping it away from all ignition sources. |

| Density | 1.034 g/cm³ at 25 °C (77 °F) | Necessary for precise mass-to-volume conversions. |

It is crucial to note that specific occupational exposure limits for this compound have not been established. Therefore, a conservative approach of minimizing all routes of exposure is mandatory.

A Framework for Safe Laboratory Practice: Experimental Protocols

The following protocols are designed to be a self-validating system, where each step is a logical consequence of the compound's inherent hazards.

Engineering Controls and Pre-Handling Checks

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to mitigate inhalation exposure.

-

Inert Atmosphere: Due to its reactivity with moisture, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware. This prevents degradation of the reagent and potentially hazardous pressure buildup.

-

Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., dry chemical, CO2) are readily accessible.[1]

Personal Protective Equipment (PPE): The Last Line of Defense

The appropriate selection and use of PPE is critical.[5]

-

Gloves: Wear nitrile or butyl rubber gloves.[6] Standard latex gloves are not sufficient. If contact occurs, remove and dispose of gloves immediately.[7]

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities.[3]

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Aliquoting and Reaction Setup

-

Transfer Technique: Use a syringe or cannula for transferring the liquid to minimize exposure to air. Avoid pouring.

-

Container Management: Keep the primary container tightly closed when not in use. After transferring the desired amount, flush the headspace of the container with an inert gas before sealing.

-

Waste Quenching: Have a quenching solution readily available. A common solution is 10% isopropyl alcohol and 1% ammonia in water to neutralize any unreacted isocyanate.[7]

Visualization of Emergency Procedures: A Logical Workflow

In the event of an emergency, a clear and logical response is paramount. The following diagram illustrates the decision-making process for handling spills and exposures.

Caption: Emergency response workflow for incidents involving this compound.

Decontamination and Waste Disposal

Proper disposal is a critical component of safe handling.

-

Neutralization: All unreacted this compound and contaminated materials should be neutralized. Slowly add the isocyanate waste to a neutralizing solution (e.g., 5-10% sodium carbonate in water or 3-8% ammonia in water with a small amount of detergent) with stirring in a fume hood.[8]

-

Ventilation: The neutralization reaction produces carbon dioxide, so do not seal the waste container.[1][8] Allow it to stand in a well-ventilated area for at least 48 hours.[3]

-

Disposal: The neutralized waste should be collected in a properly labeled container and disposed of through your institution's hazardous waste program.[1]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[3][6] The container should be tightly sealed to prevent moisture contamination.

-

Incompatible Materials: Avoid contact with strong acids, strong bases, alcohols, and amines.

By integrating this in-depth understanding of the chemical properties and hazards of this compound into your laboratory practices, you can create a safer research environment and ensure the reliability of your experimental outcomes.

References

- Transport Canada. (2025, August 11). Isocyanates – A family of chemicals.

- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.

- Government of Canada. (2022, September 9). Isocyanates: Control measures guideline.

- American Chemistry Council. (n.d.). Emergency Response.

- SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. (n.d.).

- Reddit. (2021, February 5). Safety measures for working with isocyanate.

- Patsnap Eureka. (2025, July 10). How to Enhance Isocyanate Storage and Handling Safety?

- Santa Cruz Biotechnology. (n.d.). This compound.

- Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, July 8). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran.

Sources

- 1. Isocyanates – A family of chemicals [tc.canada.ca]

- 2. Emergency Response - American Chemistry Council [americanchemistry.com]

- 3. actsafe.ca [actsafe.ca]

- 4. scbt.com [scbt.com]

- 5. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 6. Control measures guide - Canada.ca [canada.ca]

- 7. reddit.com [reddit.com]

- 8. safetyinnumbers.ca [safetyinnumbers.ca]

A Comprehensive Technical Guide to the Stability and Storage of 2-(Isocyanatomethyl)tetrahydrofuran

This guide provides an in-depth analysis of the chemical stability of 2-(Isocyanatomethyl)tetrahydrofuran and outlines authoritative protocols for its safe storage and handling. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure reagent integrity and experimental reproducibility.

Introduction: A Profile of a Bifunctional Reagent

This compound (CAS No. 51998-05-1) is a unique bifunctional molecule that combines the high reactivity of an isocyanate group with the solvent characteristics and coordination properties of a tetrahydrofuran (THF) ring.[1] This structure makes it a valuable building block in the synthesis of complex organic molecules, polymers, and pharmaceutical intermediates. However, the very features that make it synthetically useful also render it susceptible to specific degradation pathways. Understanding its inherent instabilities is paramount for its effective use.

The molecule's reactivity is dominated by two key structural features:

-

The Isocyanate Group (-N=C=O): A highly electrophilic functional group, prone to reaction with a wide range of nucleophiles.

-

The Tetrahydrofuran (THF) Moiety: A cyclic ether that, while generally stable, is susceptible to peroxide formation upon exposure to oxygen and light.[2][3]

This guide will dissect the factors that compromise the stability of this compound and provide a robust framework for its long-term storage and handling.

| Property | Value |

| CAS Number | 51998-05-1[1] |

| Molecular Formula | C₆H₉NO₂[1] |

| Molecular Weight | 127.14 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~139 °C[4] |

| Density | ~1.034 g/cm³ at 25 °C[4] |

Core Stability Challenges and Degradation Pathways

The principal threats to the stability of this compound are moisture and atmospheric oxygen. Each triggers a distinct and irreversible degradation cascade.

Moisture-Induced Degradation: The Isocyanate's Primary Vulnerability

Isocyanates are notoriously reactive towards water and other protic nucleophiles.[5] This is the most immediate and common degradation pathway. The reaction proceeds in a multi-step sequence that consumes the active reagent and generates solid byproducts.

Causality of Moisture Sensitivity: The electrophilic carbon atom of the isocyanate group is readily attacked by the oxygen atom in water. This initiates a cascade:

-

Formation of Carbamic Acid: The initial reaction forms an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming the corresponding primary amine (tetrahydrofurfurylamine).

-

Urea Formation: The newly formed, highly nucleophilic amine immediately reacts with a second molecule of this compound. This results in the formation of a stable, and typically insoluble, disubstituted urea.[6]

This entire process leads to a loss of the desired reagent, the formation of solid precipitates that can contaminate reactions, and a potential for pressure buildup in sealed containers due to CO₂ evolution.[7]

Caption: Peroxide formation on the tetrahydrofuran moiety via a light-accelerated radical process.

Authoritative Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the chemical integrity and ensuring the safety of this compound. These protocols are designed as a self-validating system to mitigate the risks outlined above.

Core Storage Conditions

The primary objective is to create an environment free from moisture, oxygen, and light.

| Parameter | Recommendation | Rationale and Causality |

| Temperature | Store in a cool place. [7][8]Recommended: 2-8 °C. | Reduces the rate of all chemical degradation pathways and minimizes vaporization. Avoid freezing, which could cause crystallization and potential hazards. [5] |

| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Prevents contact with atmospheric moisture, which triggers urea formation, and oxygen, which leads to peroxide formation. [9] |

| Container | Tightly sealed, opaque or amber glass bottle. | A tight seal is the first line of defense against moisture and air ingress. Opaque glass prevents light from accelerating peroxide formation. [3] |

| Location | A dry, well-ventilated, dedicated chemical storage area. [7][10] | Ensures a controlled environment and prevents accidental contact with incompatible materials. Good ventilation is crucial in case of vapor release. [11] |

Incompatible Materials

Isocyanates are highly reactive and must be stored separately from a range of other chemicals. [7]

| Incompatible Material | Hazard |

|---|---|

| Water, Alcohols, Amines | Highly exothermic reaction, formation of solid ureas/urethanes, CO₂ evolution. |

| Strong Acids & Bases | Can violently catalyze polymerization. |

| Strong Oxidizing Agents | Increases fire risk and can react with the THF moiety. |

Handling Workflow: A Step-by-Step Protocol

Proper handling is critical each time the container is opened. The goal is to minimize atmospheric exposure.

Caption: Recommended workflow for dispensing air- and moisture-sensitive reagents.

Quality Control: Monitoring for Degradation

Regularly assessing the quality of the reagent is crucial, especially for long-stored containers or those that have been opened multiple times.

Visual Inspection

-

Clarity: The liquid should be clear and colorless to pale yellow.

-

Precipitate: The presence of any white solid indicates the formation of ureas due to moisture contamination. If solids are present, the reagent's purity is compromised.

Protocol for Peroxide Testing

Since the THF moiety can form peroxides, periodic testing is a critical safety measure, especially before any operation involving heating or concentration. [12] Methodology (Qualitative Test):

-

Preparation: In a fume hood, add 1-2 mL of this compound to an equal volume of acetic acid.

-

Reagent Addition: Add a few drops of a freshly prepared 5% aqueous potassium iodide (KI) solution.

-

Observation: Vigorously shake the mixture. A yellow color turning to brown indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

-

Validation: If peroxides are detected, the material should be treated to remove them or disposed of according to institutional safety guidelines. Do not distill or heat material that tests positive for peroxides.

Conclusion

The stability of this compound is a direct function of its storage and handling. Its bifunctional nature necessitates a dual-pronged approach to preservation, protecting the isocyanate group from nucleophilic attack (primarily by water) and the tetrahydrofuran ring from peroxide formation (driven by air and light). By implementing the authoritative protocols detailed in this guide—specifically, storage under a cool, dry, inert atmosphere in a sealed, opaque container—researchers can ensure the long-term integrity of this valuable reagent, leading to safer laboratory practices and more reliable scientific outcomes.

References

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from Safe Work Australia website. [Link]

-

Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from Transport Canada website. [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from SafeWork NSW website. [Link]

-

Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]

-

Risk Assessment for Storage for Isocyanate. (n.d.). Scribd. [Link]

-

Monument Chemical. (n.d.). Tetrahydrofuran (THF). Retrieved from Monument Chemical website. [Link]

-

Shenyang East Chemical Science-Tech Co., Ltd. (2024). Main uses and storage methods of THF. Retrieved from ES CHEM Co.,Ltd website. [Link]

-

LookChem. (2024). Properties and Stability of Tetrahydrofuran. Retrieved from LookChem website. [Link]

-

Organic Chemistry. (n.d.). Tetrahydrofuran (THF). Retrieved from Organic Chemistry website. [Link]

-

Wikipedia. (n.d.). Polyurethane. Retrieved from Wikipedia. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. icheme.org [icheme.org]

- 6. Polyurethane - Wikipedia [en.wikipedia.org]

- 7. Isocyanates – A family of chemicals [tc.canada.ca]

- 8. fishersci.com [fishersci.com]

- 9. monumentchemical.com [monumentchemical.com]

- 10. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. fishersci.com [fishersci.com]

"2-(Isocyanatomethyl)tetrahydrofuran" potential applications in organic synthesis

An In-Depth Technical Guide to 2-(Isocyanatomethyl)tetrahydrofuran: Synthesis, Reactivity, and Applications